

WM-3835: A Selective HBO1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WM-3835

Cat. No.: B8140561

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **WM-3835**, a potent and selective small-molecule inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes its cellular signaling pathways and experimental workflows.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. HBO1 is a member of the MYST family of HATs and is the catalytic subunit of multiprotein complexes that are essential for DNA replication and transcription.^{[1][2]} Dysregulation of HBO1 activity has been implicated in the development and progression of various cancers, including osteosarcoma, castration-resistant prostate cancer (CRPC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL).^{[3][4]}

WM-3835 has emerged as a first-in-class, cell-permeable, and highly specific inhibitor of HBO1.^{[3][5][6]} It directly binds to the acetyl-CoA binding site of HBO1, effectively blocking its

catalytic activity.^{[6][7]} Preclinical studies have demonstrated that **WM-3835** exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation, migration, and invasion in various cancer models.^{[5][7]} This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting HBO1 with **WM-3835**.

Mechanism of Action

WM-3835 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HBO1. This inhibition leads to a reduction in the acetylation of specific lysine residues on histones H3 and H4, which are key substrates of HBO1. The primary mechanism involves the following steps:

- **Direct Binding:** **WM-3835** binds to the acetyl-CoA binding pocket of HBO1, preventing the natural substrate from accessing the catalytic site.^{[6][7]}
- **Inhibition of Histone Acetylation:** By blocking HBO1, **WM-3835** leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at lysines 5, 8, and 12 (H4K5ac, H4K8ac, H4K12ac).^{[3][4][8]}
- **Downregulation of Target Gene Expression:** The reduction in histone acetylation at the promoters of HBO1 target genes leads to the downregulation of their expression. These genes are often involved in cell cycle progression, proliferation, and survival. For example, in CRPC cells, **WM-3835** treatment has been shown to decrease the expression of pro-cancerous genes such as CCR2, MYLK, VEGFR2, and OCIAD2.^[3] In osteosarcoma, it downregulates MYLK-HOXA9 mRNA expression.^[7]
- **Induction of Apoptosis and Cell Cycle Arrest:** The altered gene expression profile ultimately triggers programmed cell death (apoptosis) and causes cell cycle arrest, typically at the G1-S transition.^{[3][9]}

The anti-cancer efficacy of **WM-3835** is highly dependent on the presence of HBO1, as its cytotoxic effects are nullified in HBO1-knockout cancer cells.^[5] Furthermore, the inhibitor shows selectivity for cancer cells with high HBO1 expression, exhibiting minimal toxicity in normal cells with low HBO1 levels.^{[3][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on **WM-3835**.

In Vitro Efficacy of WM-3835

Cell Line	Cancer Type	Assay	Concentration Range	Effect	Citation
pOS-1	Osteosarcoma	CCK-8 Viability	1 - 25 μ M	Dose-dependent inhibition of cell viability	[7]
pOS-1	Osteosarcoma	TUNEL	5 μ M	Significant increase in apoptotic cells	[7]
pOS-1	Osteosarcoma	EdU Incorporation	5 μ M	Inhibition of cell proliferation	[8]
pPC-1	CRPC	CCK-8 Viability	1 - 25 μ M	Dose-dependent inhibition of cell viability	[3][9]
pPC-1	CRPC	TUNEL	10 μ M	Increased apoptosis	[3]
pPC-1	CRPC	PI-Flow Cytometry	10 μ M	G1-S phase cell cycle arrest	[9]
AML cell lines	AML	Proliferation Assay	1 μ M	Inhibition of cell growth and viability	[10]

In Vivo Efficacy of WM-3835

Animal Model	Cancer Type	Dosage	Administration Route	Treatment Duration	Effect	Citation
SCID Mice	Osteosarcoma (pOS-1 xenograft)	10 mg/kg/day	Intraperitoneal (i.p.)	21 days	Potent inhibition of xenograft growth	[6] [7] [8]
Nude Mice	CRPC (pPC-1 xenograft)	Not specified	Intraperitoneal (i.p.)	Daily	Potent inhibition of xenograft growth	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of **WM-3835**.

Cell Viability Assay (CCK-8)

- Objective: To determine the effect of **WM-3835** on the viability of cancer cells.
- Materials:
 - Cancer cell line of interest (e.g., pOS-1, pPC-1)
 - Complete cell culture medium
 - 96-well plates
 - **WM-3835** (dissolved in DMSO)
 - Cell Counting Kit-8 (CCK-8) reagent
 - Microplate reader
- Protocol:

- Seed cells into 96-well plates at a density of 3×10^3 cells per well and allow them to adhere overnight.[\[5\]](#)
- Treat the cells with various concentrations of **WM-3835** (e.g., 0.2, 1, 5, 10, 25 μM) or vehicle control (0.5% DMSO).[\[3\]](#)[\[5\]](#)
- Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours).[\[7\]](#)
- At the end of the incubation period, add 10 μL of CCK-8 reagent to each well and incubate for 3 hours.[\[5\]](#)
- Measure the absorbance (optical density) at 450 nm using a microplate reader.[\[5\]](#)
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (TUNEL Assay)

- Objective: To detect DNA fragmentation associated with apoptosis in cells treated with **WM-3835**.
- Materials:
 - Cancer cells cultured on coverslips or in chamber slides
 - **WM-3835**
 - Phosphate-buffered saline (PBS)
 - 4% Paraformaldehyde (PFA) in PBS
 - Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
 - In Situ Cell Death Detection Kit (TUNEL)
 - DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
 - Fluorescence microscope
- Protocol:

- Treat cells with **WM-3835** (e.g., 5 μ M or 10 μ M) or vehicle control for a specified time (e.g., 72 hours).[\[3\]](#)[\[7\]](#)
- Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.
- Wash with PBS and permeabilize the cells for 2 minutes on ice.
- Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber.
- Counterstain the nuclei with DAPI.
- Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence.

Western Blotting

- Objective: To analyze the expression levels of specific proteins (e.g., HBO1, acetylated histones) in response to **WM-3835** treatment.
- Materials:
 - Cancer cells
 - **WM-3835**
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF membrane
 - Primary antibodies (e.g., anti-HBO1, anti-H3K14ac, anti-H4K12ac, anti-H3, anti-H4)
 - HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system
- Protocol:
 - Treat cells with **WM-3835** (e.g., 10 μ M) for a specified time (e.g., 4 hours).[3]
 - Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
 - Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and detect the protein bands using an ECL substrate and an imaging system.

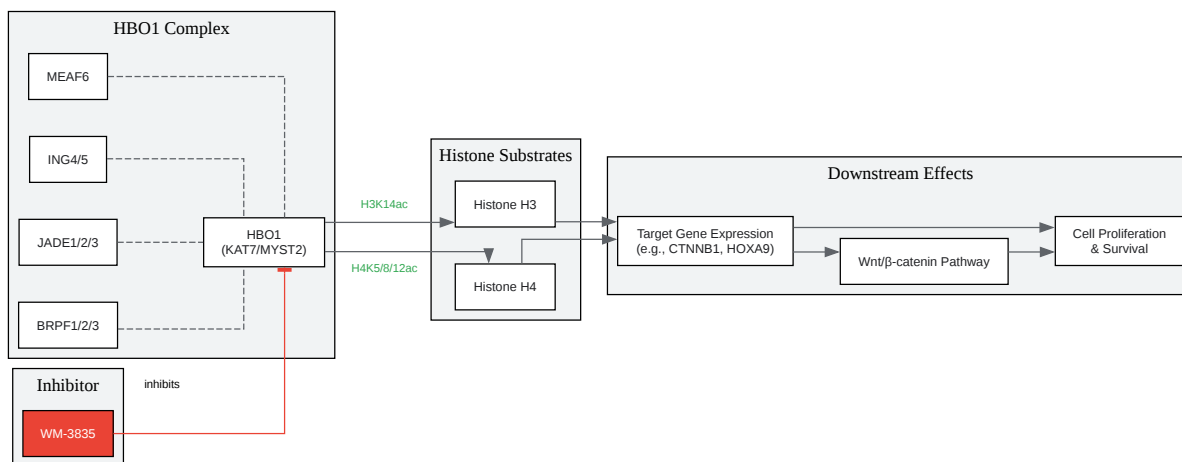
In Vivo Xenograft Study

- Objective: To evaluate the anti-tumor activity of **WM-3835** in a mouse model.
- Materials:
 - Immunocompromised mice (e.g., SCID or nude mice)
 - Cancer cells (e.g., pOS-1, pPC-1)
 - Matrigel (optional)
 - **WM-3835**
 - Vehicle for injection

- Calipers for tumor measurement
- Protocol:
 - Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 cells in PBS, possibly mixed with Matrigel) into the flanks of the mice.
 - Allow the tumors to grow to a palpable size (e.g., 100 mm³).
 - Randomize the mice into treatment and control groups.
 - Administer **WM-3835** (e.g., 10 mg/kg) or vehicle daily via intraperitoneal injection.[6][7]
 - Measure tumor volume with calipers every few days.
 - Monitor the body weight and general health of the mice throughout the study.
 - At the end of the treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).[8]

Visualizations

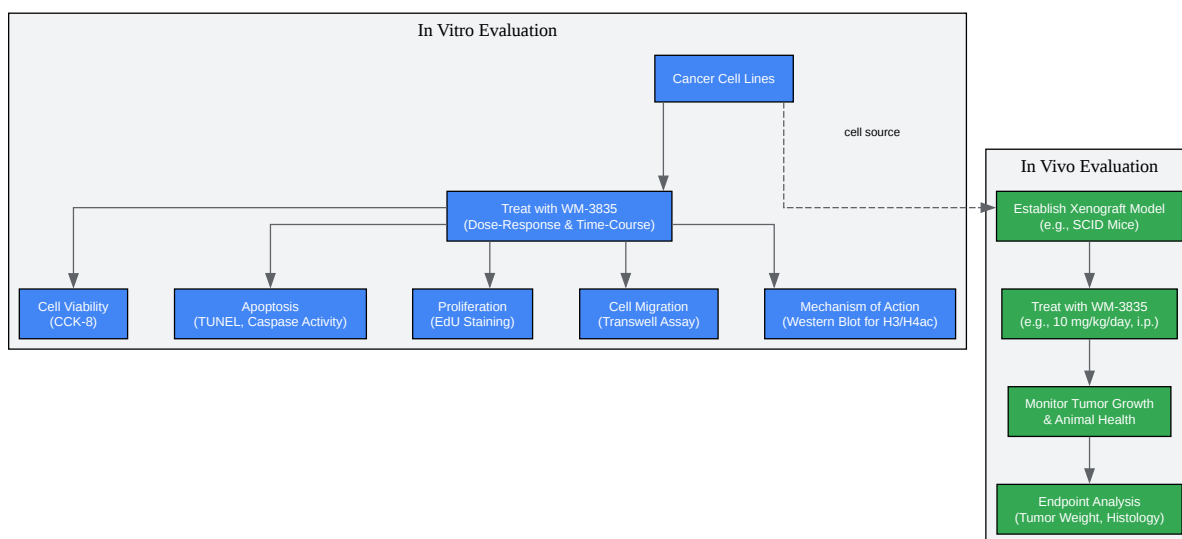
HBO1 Signaling Pathway and Inhibition by WM-3835



[Click to download full resolution via product page](#)

Caption: HBO1 signaling and its inhibition by **WM-3835**.

General Experimental Workflow for WM-3835 Evaluation



[Click to download full resolution via product page](#)

Caption: Workflow for preclinical evaluation of **WM-3835**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Histone acetyltransferase Hbo1: catalytic activity, cellular abundance, and links to primary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBO1, a MYSTerious KAT and its links to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-class HBO1 inhibitor WM-3835 inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thno.org [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [WM-3835: A Selective HBO1 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8140561#wm-3835-as-a-selective-hbo1-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com